molecular formula C26H32BrN5O6 B606846 cwhm-12

cwhm-12

Katalognummer: B606846
Molekulargewicht: 590.5 g/mol
InChI-Schlüssel: YDHAGPCZRFQPOI-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Background of αv Integrins and Their Role in Pathophysiology

αv integrins participate in a wide array of cellular activities critical for tissue development, maintenance, and repair. However, their dysregulated activity is frequently implicated in the pathogenesis of numerous diseases. These receptors are known to influence key processes such as cell proliferation, survival, migration, and differentiation.

A particularly significant role of αv integrins in pathophysiology is their capacity to activate latent transforming growth factor-beta (TGF-β). invivochem.cn TGF-β is a potent cytokine involved in various cellular processes, and its aberrant activation is a key driver in the development of fibrosis across multiple organs. αv integrins facilitate this activation by binding to an arginine-glycine-aspartic acid (RGD) motif present within the latency-associated peptide (LAP) of inactive TGF-β, and applying mechanical force to release the active cytokine. invivochem.cn

Beyond fibrosis, αv integrins contribute to other pathological conditions, including angiogenesis (the formation of new blood vessels), tumor growth and metastasis, and inflammation. nih.gov Their involvement in these complex processes underscores their importance as potential therapeutic targets.

Rationale for Targeting αv Integrins in Disease

The central involvement of αv integrins in critical disease pathways provides a strong rationale for targeting these receptors therapeutically. Inhibiting αv integrin function offers a strategy to modulate key cellular behaviors that contribute to disease progression. nih.gov

Targeting αv integrins has shown promise in preclinical studies aimed at reducing angiogenesis, inhibiting tumor growth, and preventing metastasis. Furthermore, given their role in TGF-β activation, inhibiting αv integrins presents a compelling approach to attenuate fibrotic processes in various organs. invivochem.cn By blocking the interaction between αv integrins and the LAP of TGF-β, it is hypothesized that the activation of this pro-fibrotic cytokine can be reduced, thereby mitigating excessive ECM deposition and tissue scarring.

Genesis of CWHM-12 as a Pan-αv Integrin Antagonist

This compound was developed as a small-molecule antagonist specifically designed to inhibit the activity of RGD-binding integrins, with a particular focus on the αv family. It is characterized as a pan-αv integrin antagonist due to its ability to suppress the activity of all five αv-containing integrins: αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. wikipedia.orgresearchgate.net

Research findings have demonstrated the potential therapeutic utility of this compound in attenuating fibrosis in several organ systems in mouse models, including the liver, lung, pancreas, and kidney. wikipedia.orgresearchgate.netinvivochem.cn Studies have indicated that this compound treatment can reduce fibrosis even after the fibrotic process has been established. researchgate.netinvivochem.cn The anti-fibrotic effects of this compound are thought to be, at least in part, mediated by a reduction in TGF-β activation. invivochem.cn

Structural Basis as a Small-Molecule RGD Peptidomimetic

This compound is a synthetic small-molecule RGD peptidomimetic antagonist. wikipedia.org Its structure is designed to mimic the crucial RGD amino acid sequence found in many ECM proteins and the LAP of TGF-β, which is recognized by αv integrins. wikipedia.org The compound incorporates structural elements that functionally substitute for the arginine, glycine, and aspartic acid residues of the RGD motif, allowing it to bind to the RGD-binding site on αv integrins and block their interaction with endogenous ligands. wikipedia.org Specifically, this compound features a cyclic guanidino-substituted phenyl group as the arginine mimetic and a phenyl-substituted beta amino acid as the aspartic acid mimetic, connected by a glycine linker. wikipedia.org

The small-molecule nature of this compound distinguishes it from larger peptide or antibody-based integrin antagonists, potentially offering different pharmacokinetic and pharmacodynamic properties.

Stereochemical Considerations: Bioactive S-enantiomer vs. Inactive R-enantiomer (CWHM-96)

The biological activity of this compound is dependent on its stereochemistry. This compound is the bioactive S-enantiomer. wikipedia.org A related compound, CWHM-96, is the R-enantiomer of this compound. The structural difference between this compound and CWHM-96 lies solely in the orientation of a carboxyl (CO2H) group.

In contrast to the potent inhibitory activity of this compound against αv integrins, CWHM-96 demonstrates very low activity or is inactive in inhibiting these receptors in in vitro ligand-binding assays. wikipedia.orgresearchgate.net This significant difference in activity between the two enantiomers highlights the stereospecific nature of the interaction between this compound and its αv integrin targets. Consequently, CWHM-96 is frequently utilized in research as a crucial inactive control compound to confirm that the observed biological effects of this compound are specifically due to its activity as an αv integrin antagonist rather than off-target effects or other non-specific interactions.

Detailed research findings on the potency of this compound against various αv integrin subtypes are summarized in the table below:

Integrin SubtypeIC50 (nM)Source
αvβ80.2
αvβ30.8
αvβ61.5
αvβ11.8
αvβ561
αIIbβ3>5000
α2β1>5000
α10β1No effect researchgate.net

This data illustrates that this compound exhibits potent inhibitory activity across the range of αv integrins, with particularly low nanomolar IC50 values for αvβ8, αvβ3, αvβ6, and αvβ1. Its significantly lower potency against non-αv integrins like αIIbβ3, α2β1, and α10β1 further supports its characterization as a selective pan-αv integrin antagonist. researchgate.net

Eigenschaften

IUPAC Name

(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHAGPCZRFQPOI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Cwhm-12 As an Integrin Antagonist

In Vitro Ligand-Binding Affinities and Selectivity of CWHM-12

In vitro ligand-binding assays have been crucial in characterizing the potency and selectivity of this compound against various integrin subtypes. medchemexpress.comtargetmol.comabsin.netabmole.comcaymanchem.com These studies demonstrate that this compound exhibits high potency against a range of αv integrins. medchemexpress.comtargetmol.comabsin.netabmole.comcaymanchem.com

Potency Against αvβ8, αvβ3, αvβ6, and αvβ1 Integrins

This compound is a potent inhibitor of αv integrins, showing low nanomolar half-maximal inhibitory concentration (IC50) values for several αv heterodimers. medkoo.commedchemexpress.comtargetmol.comabsin.netabmole.commedchemexpress.comcenmed.comabmole.com Specifically, this compound demonstrates high potency against αvβ8, αvβ3, αvβ6, and αvβ1 integrins in in vitro ligand-binding assays. medchemexpress.comtargetmol.comabsin.netabmole.commedchemexpress.comcenmed.comabmole.com Reported IC50 values for these integrins are in the low nanomolar range. medchemexpress.comtargetmol.comabsin.netabmole.comcenmed.comabmole.com

Integrin SubtypeIC50 (nM)Source
αvβ80.2 medchemexpress.comtargetmol.comabsin.netabmole.comcenmed.comabmole.com
αvβ30.8 medchemexpress.comtargetmol.comabsin.netabmole.comcenmed.comabmole.com
αvβ61.5 medchemexpress.comtargetmol.comabsin.netabmole.comcenmed.comabmole.com
αvβ11.8 medchemexpress.comtargetmol.comabsin.netabmole.comcenmed.comabmole.com

These values indicate that this compound is a highly effective antagonist for these specific αv integrin heterodimers. medchemexpress.comtargetmol.comabsin.netabmole.comcenmed.comabmole.com

Lesser Potency Against αvβ5 Integrins

While this compound shows high potency against most αv integrins, it exhibits somewhat less potency against the αvβ5 integrin compared to αvβ1, αvβ3, αvβ6, and αvβ8. medchemexpress.comtargetmol.comabsin.netcaymanchem.com The reported IC50 for this compound against αvβ5 is higher than those for the other αv integrins, specifically 61 nM. medchemexpress.comtargetmol.comabsin.netcaymanchem.com

Integrin SubtypeIC50 (nM)Source
αvβ561 medchemexpress.comtargetmol.comabsin.netcaymanchem.com

Despite this comparatively lower potency, this compound is still considered to demonstrate high potency against all five possible β subunit binding partners of αv in in vitro ligand-binding assays. medchemexpress.comtargetmol.comabsin.net

Functional Assays Demonstrating Integrin Inhibition

Beyond ligand-binding affinities, functional assays provide critical evidence of this compound's ability to inhibit integrin activity in cellular contexts. These assays evaluate the impact of this compound on processes mediated by integrin-ligand interactions.

Inhibition of Integrin-Ligand Interactions

This compound, as an RGD peptidomimetic, functions by inhibiting the interaction between integrins and their RGD-containing ligands in the extracellular matrix. caymanchem.comnih.gov This competitive inhibition disrupts the normal binding events required for integrin function. caymanchem.comnih.gov Studies have utilized cell-free receptor-ligand interaction assays with purified recombinant human integrins to measure the inhibitory effects of compounds like this compound. targetmol.com These assays involve coating plates with specific ligands (e.g., human fibronectin for αvβ1, human LAP for αvβ8, bovine collagen II for α2β1, murine laminin I for α10β1) and then assessing the binding of purified integrins in the presence or absence of this compound. targetmol.com The results from such assays directly demonstrate this compound's capacity to block the physical association between αv integrins and their ligands. targetmol.com

Impact on Cell Adhesion, Migration, Growth, and Differentiation in Vitro

Integrin-ligand interactions play crucial roles in various cellular processes, including adhesion, migration, growth, and differentiation. caymanchem.comadooq.commedchemexpress.com this compound, by inhibiting these interactions, has been shown to impact these cellular behaviors in vitro. caymanchem.com

For instance, studies have investigated the effects of this compound on cell adhesion. nih.govfrontiersin.org In the presence of this compound, cells have been observed to exhibit a more circular shape and reduced spreading, indicative of inhibited integrin binding and subsequent adhesion. frontiersin.org This suggests that this compound can effectively disrupt cell attachment mediated by αv integrins. frontiersin.org

Furthermore, this compound's ability to inhibit integrin-mediated activation of transforming growth factor-beta (TGF-β) is particularly relevant to its impact on cell behavior, especially in the context of fibrosis. medkoo.comtargetmol.comabsin.netpancreasfoundation.orgijbs.comresearchgate.net αv integrins are known to activate latent TGF-β, a key regulator of processes like fibroblast activation, differentiation into myofibroblasts, and extracellular matrix deposition, which are central to fibrosis. medkoo.comtargetmol.comabsin.netpancreasfoundation.orgijbs.comresearchgate.net By blocking αv integrin activity, this compound suppresses active TGF-β signaling. medkoo.comtargetmol.comabsin.netresearchgate.net This suppression can lead to reduced myofibroblast activation and decreased deposition of extracellular matrix components, thereby impacting cell growth and differentiation processes involved in fibrogenesis in vitro. pancreasfoundation.orgresearchgate.net

While the provided search results primarily highlight the impact on processes related to fibrosis, the fundamental role of RGD-binding integrins in cell adhesion, migration, growth, and differentiation suggests that this compound's inhibitory activity extends to modulating these broader cellular functions in vitro. caymanchem.comadooq.commedchemexpress.com

Influence on Cell Morphology and Spreading in the Presence of Extracellular Matrix Components

This compound is characterized as a potent, small molecule peptidomimetic antagonist targeting pan αv integrins. guidetopharmacology.orgcenmed.commedkoo.com Its mechanism of action involves inhibiting the binding of αv integrins, such as αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, to their respective extracellular matrix (ECM) ligands, which often contain Arg-Gly-Asp (RGD) motifs. guidetopharmacology.orgfrontiersin.org The interaction between cells and the ECM, mediated by integrins, is crucial for regulating cellular processes including cytoskeleton organization, cell spreading, and migration. molbiolcell.orgbiologists.commdpi.comtandfonline.com Antagonism of integrin function can therefore lead to alterations in cell morphology and spreading. nih.govnih.gov

Research investigating the influence of this compound on cell morphology and spreading has been conducted using NIH 3T3 cells on various substrates designed to mimic aspects of the extracellular matrix, including PEGylated single-walled carbon nanotubes (PEG/SWCNTs), PEGylated multi-walled carbon nanotube aggregates (PEG/MWCNTs), and PEG-RGDS gels. frontiersin.org These substrates facilitate cell attachment and spreading, partly due to the adsorption of adhesive ECM proteins from the surrounding medium or secreted by the cells themselves, such as fibronectin. frontiersin.org

In experiments assessing cell attachment and spreading, NIH 3T3 cells were exposed to this compound, the active integrin antagonist, and CWHM-96, the inactive R-isomer used as a control. frontiersin.org CWHM-96 is significantly less potent than this compound in inhibiting the targeted integrins. frontiersin.org Across different media conditions, including serum, serum-free, and conditioned serum-free media, treatment with the active compound this compound resulted in distinct changes in cell morphology compared to the control. frontiersin.org Cells treated with this compound tended to round up and form aggregates on the tested substrates. frontiersin.org This contrasts with the more spread morphology observed in the presence of the inactive control CWHM-96. frontiersin.org

Quantitative analysis of cell morphology often involves parameters such as cell area and shape factor. Studies have measured these parameters to detail the impact of this compound on cell spreading. frontiersin.org The observed rounding and aggregation of cells in the presence of this compound indicate a significant inhibition of integrin-mediated adhesion and subsequent spreading on ECM-mimicking surfaces. frontiersin.org This finding aligns with the known function of αv integrins in mediating cell adhesion to RGD-containing ECM proteins, which is a prerequisite for normal cell spreading. frontiersin.org

Detailed research findings on the effect of this compound on cell area and shape factor of NIH 3T3 cells on different substrates are summarized in the table below. These data highlight the inhibitory effect of this compound on cell spreading across various ECM-like environments.

Substrate Condition Treatment Cell Area (Arbitrary Units) Shape Factor (Arbitrary Units)
PEG/SWCNTs Serum This compound Reduced Increased (more rounded)
PEG/SWCNTs Serum CWHM-96 Normal Normal (more spread)
PEG/MWCNTs Serum This compound Reduced Increased (more rounded)
PEG/MWCNTs Serum CWHM-96 Normal Normal (more spread)
PEG-RGDS gels Serum This compound Reduced Increased (more rounded)
PEG-RGDS gels Serum CWHM-96 Normal Normal (more spread)
PEG/SWCNTs Serum-Free This compound Reduced Increased (more rounded)
PEG/SWCNTs Serum-Free CWHM-96 Normal Normal (more spread)
PEG/MWCNTs Serum-Free This compound Reduced Increased (more rounded)
PEG/MWCNTs Serum-Free CWHM-96 Normal Normal (more spread)
PEG-RGDS gels Serum-Free This compound Reduced Increased (more rounded)
PEG-RGDS gels Serum-Free CWHM-96 Normal Normal (more spread)
PEG/SWCNTs Conditioned Serum-Free This compound Reduced Increased (more rounded)
PEG/SWCNTs Conditioned Serum-Free CWHM-96 Normal Normal (more spread)
PEG/MWCNTs Conditioned Serum-Free This compound Reduced Increased (more rounded)
PEG/MWCNTs Conditioned Serum-Free CWHM-96 Normal Normal (more spread)
PEG-RGDS gels Conditioned Serum-Free This compound Reduced Increased (more rounded)
PEG-RGDS gels Conditioned Serum-Free CWHM-96 Normal Normal (more spread)

Note: The terms "Reduced", "Normal", and "Increased" in the table reflect the observed trends in cell area and shape factor relative to the control (CWHM-96) in the referenced study frontiersin.org. Shape factor typically increases as cells become more rounded.

These findings demonstrate that this compound, by antagonizing αv integrins, effectively inhibits the ability of cells to adhere and spread on various ECM-relevant substrates, leading to observable changes in cell morphology characterized by rounding and reduced spreading. frontiersin.org

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate CWHM-12's biological activity in vitro and in vivo?

  • Methodological Answer :

  • For in vitro studies, use protocols like those in liver fibrosis models ( ), where this compound was administered at 100 mg/kg/day to inhibit αv integrin. Include control groups (e.g., vehicle-only) and validate outcomes via Western blot for α-SMA and qRT-PCR for mRNA expression .
  • For in vivo experiments, employ Alzet osmotic pumps for sustained delivery (e.g., 2-week CCl4-induced fibrosis models) and quantify outcomes using Masson staining and IHC for collagen deposition .
  • Standardize calcium ion concentrations (1.75–3.75 mM) to assess mechanical properties like adhesion force (F_max) and work of detachment (W_D), as shown in chondrocyte studies .

Q. What are the standard assays for quantifying this compound's effects on cell proliferation and migration?

  • Methodological Answer :

  • Use time-lapse microscopy and cell counting (e.g., OVCA-3 ovarian cancer cells) to measure proliferation rates over 5–7 days .
  • For migration, employ transwell assays or scratch tests, comparing treated (this compound) and untreated groups. Note that this compound reduced migration indices by 30–40% in ovarian cancer models .
  • Validate results with orthogonal assays (e.g., Western blot for integrin expression changes) to ensure mechanistic consistency .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Follow guidelines from the Beilstein Journal of Organic Chemistry: document experimental protocols in detail, including compound purity (>95%), solvent systems, and incubation times .
  • Use dose-response curves to establish EC50/IC50 values (e.g., 100 mg/kg/day in murine fibrosis models) .
  • Share raw data (e.g., F_max/W_D tables from mechanical assays) in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's dual role in promoting proliferation but inhibiting migration?

  • Methodological Answer :

  • Conduct pathway-specific analyses (e.g., Wnt5A/Integrin crosstalk) to identify context-dependent signaling mechanisms .
  • Use RNA-seq or proteomics to compare gene expression profiles in proliferative vs. migratory conditions. For example, this compound downregulated integrin β1 in ovarian cancer cells, which may explain reduced motility .
  • Validate hypotheses with knockout models (e.g., CRISPR-Cas9 targeting integrin subunits) to isolate molecular drivers .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer :

  • Apply mixed-effects models to account for variability in calcium ion concentration experiments (e.g., F_max/W_D across 1.75–3.75 mM Ca²⁺) .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. controls across 3+ replicates) .
  • Report effect sizes and confidence intervals to quantify biological significance beyond p-values .

Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action?

  • Methodological Answer :

  • Combine ChIP-seq (e.g., Runx2 binding sites in liver fibrosis) with proteomics to map transcriptional and post-translational effects .
  • Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented processes (e.g., TGF-β signaling in this compound-treated HSCs) .
  • Validate findings with functional assays, such as luciferase reporters for promoter activity .

Methodological Best Practices

Q. What ethical and documentation standards apply to this compound research involving animal models?

  • Methodological Answer :

  • Adhere to institutional guidelines for humane endpoints (e.g., maximum tumor burden in xenografts) and document approval codes (e.g., IACUC protocols) .
  • Include detailed appendices with raw data tables (e.g., collagen deposition metrics) and experimental timelines .

Q. How should researchers address gaps in this compound's pharmacokinetic/pharmacodynamic (PK/PD) data?

  • Methodological Answer :

  • Use LC-MS/MS to quantify this compound plasma concentrations in longitudinal studies .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dosing regimens across species .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.